molecular formula C23H26F2N4O2 B10833572 5-[2,3-bis(fluoranyl)phenyl]-~{N}-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1~{H}-indazole-3-carboxamide

5-[2,3-bis(fluoranyl)phenyl]-~{N}-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1~{H}-indazole-3-carboxamide

Cat. No.: B10833572
M. Wt: 428.5 g/mol
InChI Key: QCLXNOBXQUWUEW-UHFFFAOYSA-N
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Description

Indazole derivative 6 is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications. Indazole derivative 6, in particular, has shown promise in various scientific research fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indazole derivative 6 typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of o-haloaryl hydrazones using transition metal catalysts such as copper or palladium. For example, the reaction of 2-(methylamino)benzonitrile with an organometallic reagent followed by copper acetate catalysis can yield the desired indazole derivative .

Industrial Production Methods: Industrial production of indazole derivatives often employs scalable synthetic routes that ensure high yields and purity. Methods such as palladium-catalyzed cross-coupling reactions and metal-free cyclization processes are commonly used. These methods are optimized for large-scale production to meet the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions: Indazole derivative 6 undergoes various chemical reactions, including:

    Oxidation: Oxidative transformations using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated indazole derivatives with nucleophiles under basic conditions.

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role as an enzyme inhibitor, particularly targeting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).

    Medicine: Explored for its anticancer properties, showing potential in inhibiting cancer cell proliferation and inducing cell cycle arrest.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of indazole derivative 6 involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine. This inhibition can modulate the immune response and has implications in cancer therapy. The compound’s ability to induce cell cycle arrest is linked to its interaction with cell cycle regulatory proteins, leading to the accumulation of cells in the G2/M phase .

Comparison with Similar Compounds

    Niraparib: An indazole-based anticancer drug used for the treatment of ovarian cancer.

    Pazopanib: A tyrosine kinase inhibitor with an indazole core, used for renal cell carcinoma.

    Indazole Derivative 180: A potent hepcidin production inhibitor.

Comparison: Indazole derivative 6 is unique due to its specific functionalization and its potent activity as an IDO1 inhibitor. Compared to other indazole derivatives like niraparib and pazopanib, indazole derivative 6 exhibits distinct biological activities and therapeutic potential, particularly in the context of cancer immunotherapy .

Properties

Molecular Formula

C23H26F2N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

5-(2,3-difluorophenyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C23H26F2N4O2/c1-31-12-11-29-9-7-15(8-10-29)14-26-23(30)22-18-13-16(5-6-20(18)27-28-22)17-3-2-4-19(24)21(17)25/h2-6,13,15H,7-12,14H2,1H3,(H,26,30)(H,27,28)

InChI Key

QCLXNOBXQUWUEW-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=NNC3=C2C=C(C=C3)C4=C(C(=CC=C4)F)F

Origin of Product

United States

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